
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including Friedel-Crafts acylation, Michael annulation, and Suzuki-Miyaura coupling. For instance, the synthesis of 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one from Eichhornia crassipes involves an 11-step process with an overall yield of 2% . Similarly, methoxylated phenylethanals can undergo aldol condensation followed by intramolecular Friedel-Crafts cyclization to yield methoxylated 2-phenylnaphthalenes . These methodologies could potentially be adapted for the synthesis of "1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone."
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as IR, NMR, HRMS, and X-ray crystal diffraction . For example, the crystal structure of 2-(4-Methoxybenzylthio)-1-phenylethanone has been reported, providing insights into the conformation and electron distribution within the molecule . These techniques would be essential for the molecular structure analysis of "1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone."
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various studies. For instance, the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester involve nucleophilic substitution and thermal cyclization . These reactions highlight the potential reactivity of the hydroxy and methoxy groups, as well as the ketone functionality, which would be relevant for "1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their optical and thermal properties. For example, the novel heterocyclic compound 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone has been characterized using UV-visible and thermal analysis, indicating good transparency in the visible region and thermal stability . These properties are important for understanding the behavior of "1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone" under various conditions.
Scientific Research Applications
Mass Spectrometric and Pyrolytic Behavior
Research on aryl-substituted isoxazolines, including derivatives related to 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone, has explored their mass spectrometric (MS) and pyrolytic behavior. This includes the investigation of their fragmentation mechanisms and thermal decomposition products, which can be useful in the detection and identification of these compounds in plant extracts (Dallakian, Benoni, Schäfer, & Budzikiewicz, 1998).
Structural Characterization and Synthesis
Structural characterization and synthesis of compounds similar to 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone have been extensively studied. This includes the exploration of their chemical reactions and physical properties, such as intramolecular hydrogen bonding and molecular geometry, providing valuable insights into their potential applications in various fields (Wallet, Molins, & Miravitlles, 1995).
Synthesis of Derivatives
The synthesis of various derivatives of 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone has been a topic of interest. This includes the development of efficient synthetic methods and the investigation of their chemical behavior, which can lead to the discovery of new compounds with potentially useful properties (Ospina, Hidalgo, Cano, Schneider, & Otálvaro, 2016).
Applications in Catalysis
Research has been conducted on the application of compounds related to 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone in catalysis. This includes the exploration of their role as catalysts in various chemical reactions, potentially offering new ways to enhance reaction efficiency and selectivity (Hazra, Martins, Silva, & Pombeiro, 2015).
properties
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-12-7-8-14(16)13(10-12)15(17)9-11-5-3-2-4-6-11/h2-8,10,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZPDEQXYWACLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379611 | |
| Record name | 1-(2-hydroxy-5-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone | |
CAS RN |
80427-38-9 | |
| Record name | 1-(2-hydroxy-5-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

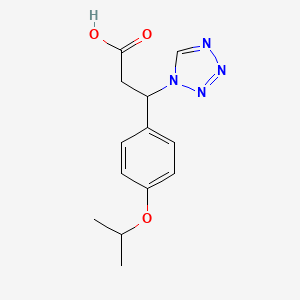
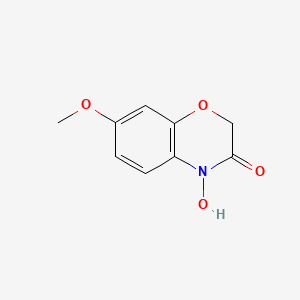
![9-Oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B3031794.png)


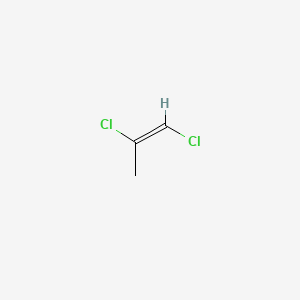

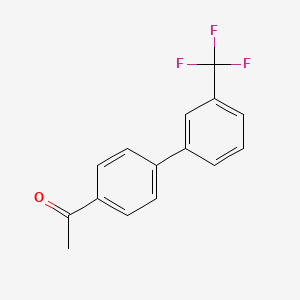
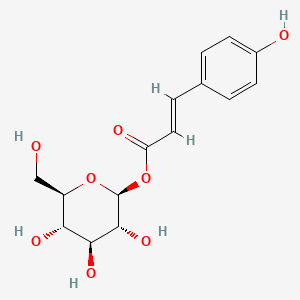
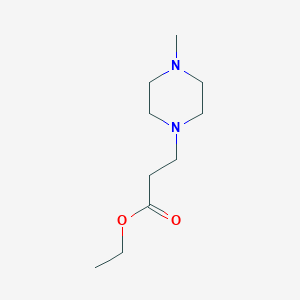
![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031807.png)
![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031808.png)
![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)
![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)